Abz-HPGGPQ-EDDnp
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Overview
Description
Abz-HPGGPQ-EDDnp is a synthetic peptide substrate used primarily in biochemical research. It is designed to be a substrate for cathepsin K, a lysosomal cysteine protease involved in bone resorption and remodeling. The compound’s full name is ortho-aminobenzoic acid-HPGGPQ-N-(2,4-dinitrophenyl)-ethylenediamine .
Preparation Methods
The synthesis of Abz-HPGGPQ-EDDnp involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Abz-HPGGPQ-EDDnp undergoes hydrolysis at the Gly-Gly bond when exposed to cathepsin K. This reaction is highly specific and does not occur with other cathepsins such as B, F, H, L, S, and V . The major product of this reaction is the cleaved peptide, which can be detected using fluorescence resonance energy transfer (FRET) techniques .
Scientific Research Applications
Abz-HPGGPQ-EDDnp is widely used in scientific research to study the activity of cathepsin K. It is particularly valuable in the fields of biochemistry and molecular biology for monitoring enzyme kinetics and inhibitor screening . In medicine, it is used to investigate the role of cathepsin K in diseases such as osteoporosis and arthritis . The compound also has applications in drug discovery, where it helps identify potential therapeutic agents targeting cathepsin K .
Mechanism of Action
The mechanism of action of Abz-HPGGPQ-EDDnp involves its cleavage by cathepsin K at the Gly-Gly bond. This cleavage results in a measurable fluorescence signal, allowing researchers to quantify enzyme activity . The molecular target of the compound is the active site of cathepsin K, where it binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar compounds to Abz-HPGGPQ-EDDnp include other peptide substrates designed for different cathepsins. For example, Abz-LEQ-EDDnp is a substrate for cathepsin S . What sets this compound apart is its high specificity for cathepsin K, making it a valuable tool for studying this particular enzyme .
Properties
Molecular Formula |
C40H50N14O12 |
---|---|
Molecular Weight |
918.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[2-(2,4-dinitroanilino)ethyl]pentanediamide |
InChI |
InChI=1S/C40H50N14O12/c41-26-6-2-1-5-25(26)36(58)50-29(17-23-19-43-22-48-23)40(62)52-16-4-7-30(52)38(60)47-20-34(56)46-21-35(57)51-15-3-8-31(51)39(61)49-28(11-12-33(42)55)37(59)45-14-13-44-27-10-9-24(53(63)64)18-32(27)54(65)66/h1-2,5-6,9-10,18-19,22,28-31,44H,3-4,7-8,11-17,20-21,41H2,(H2,42,55)(H,43,48)(H,45,59)(H,46,56)(H,47,60)(H,49,61)(H,50,58)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
VHIXHCDBFWVSMK-ORYMTKCHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)NC(CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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